molecular formula C18H15N5O2 B11038974 2-[(8-Methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol

2-[(8-Methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol

Cat. No.: B11038974
M. Wt: 333.3 g/mol
InChI Key: XCQJPNOYQIHRNF-UHFFFAOYSA-N
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Description

2-[(8-Methoxy-4-methylquinazolin-2-yl)amino]quinazolin-4-ol (molecular formula: C₁₈H₁₅N₅O₂, molecular weight: 333.351 g/mol) is a quinazoline derivative characterized by a unique substitution pattern. The core structure consists of two fused quinazoline rings, with an 8-methoxy-4-methyl group on one quinazolin-2-yl moiety and a hydroxyl group at the 4-position of the second quinazoline ring. Its ChemSpider ID is 713196, and it is registered under RN 335210-91-8 .

Properties

Molecular Formula

C18H15N5O2

Molecular Weight

333.3 g/mol

IUPAC Name

2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-3H-quinazolin-4-one

InChI

InChI=1S/C18H15N5O2/c1-10-11-7-5-9-14(25-2)15(11)21-17(19-10)23-18-20-13-8-4-3-6-12(13)16(24)22-18/h3-9H,1-2H3,(H2,19,20,21,22,23,24)

InChI Key

XCQJPNOYQIHRNF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=C(C2=NC(=N1)NC3=NC4=CC=CC=C4C(=O)N3)OC

Origin of Product

United States

Chemical Reactions Analysis

2-[(8-METHOXY-4-METHYL-2-QUINAZOLINYL)AMINO]-4-QUINAZOLINOL undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[(8-METHOXY-4-METHYL-2-QUINAZOLINYL)AMINO]-4-QUINAZOLINOL involves its interaction with specific molecular targets. In cancer research, it has been shown to bind to the translationally controlled tumor protein (TCTP), leading to the downregulation of TCTP expression and upregulation of p53 expression. This interaction results in cell cycle arrest and inhibition of tumor growth .

Comparison with Similar Compounds

Table 1: Structural Comparison of Quinazoline Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Modifications
Target Compound 8-methoxy, 4-methyl, 2-amino, 4-hydroxyl 333.35 Dual quinazoline cores
S166 (N2-(Benzo[d]thiazol-2-yl)-N4-benzyl-8-methoxyquinazoline-2,4-diamine) 8-methoxy, N4-benzyl, N2-benzothiazolyl 394.45 Benzothiazole substitution at N2
S148 (2-(2H-Benzo[b][1,4]oxazin-4(3H)-yl)-4-(benzylamino)quinazolin-8-ol) 8-hydroxyl, 4-benzylamino, benzooxazine substitution 408.44 Benzooxazine ring at C2
7-((4-(4-methoxyphenyl)thiazol-2-yl)amino)quinazolin-4-ol (4d) 7-thiazolylamino, 4-hydroxyl, 4-methoxyphenyl 350.38 Thiazole ring at C7
2-(4-tert-Butylphenyl)quinazolin-4-ol 4-tert-butylphenyl, 4-hydroxyl 294.36 Bulky tert-butyl group at C2
6-(Benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine 6-benzodioxolyl, 4-thiophenmethylamino 361.40 Benzodioxole substitution at C6

Key Observations:

  • Dual Quinazoline Cores : The target compound’s dual quinazoline architecture distinguishes it from simpler derivatives like 2-(4-tert-butylphenyl)quinazolin-4-ol, which has a single quinazoline ring .
  • Electron-Donating Groups : The 8-methoxy group in the target compound and S166 enhances solubility and may influence DNA intercalation or enzyme binding .
  • Heterocyclic Substitutions : Compounds like S166 and 4d incorporate benzothiazole or thiazole moieties, which are associated with anticancer activity due to their planar, aromatic systems .

Key Observations:

  • Microwave Synthesis : S166 and the benzodioxol derivative () utilized microwave irradiation, reducing reaction times but yielding moderately (35–58%).
  • High-Yield Reactions : Thiazole derivatives (e.g., 4d) achieved >90% yields under conventional reflux conditions, highlighting the efficiency of thiazole coupling .

Key Observations:

  • Thiazole Derivatives : Compound 4d’s anti-inflammatory activity (COX-2 inhibition) underscores the role of thiazole rings in modulating selectivity .
  • Tankyrase Inhibition : The tert-butylphenyl substitution in TNKS1_IN-1 enhances hydrophobic interactions with tankyrase enzymes, a feature absent in the target compound .

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